molecular formula C10H12ClNO2S B1488774 [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1251356-19-0

[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol

Cat. No. B1488774
CAS RN: 1251356-19-0
M. Wt: 245.73 g/mol
InChI Key: UHXUXTNLSUDZOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) has been synthesized by slow evaporation technique . The structure of the sample has been determined by CHN analysis, FTIR and H 1 NMR .


Molecular Structure Analysis

The structure of the sample has been determined by CHN analysis, FTIR and H 1 NMR . This provides a detailed understanding of the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been synthesized by slow evaporation technique . The thermal stability of the grown crystal has been determined from DSC, DSC-TGA . The grown crystal has been characterized for their optical transmission .


Physical And Chemical Properties Analysis

The compound has been characterized for their optical transmission . Second harmonic generation efficiency of the crystals obtained by classical powder technique using Nd:YAG laser is found out to be 1.6 times that of urea . The third order nonlinear optical parameters such as nonlinear optical susceptibility, nonlinear refractive index and nonlinear absorption coefficient have been determined by employing the Z-scan technique .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methoxylated Pyrrolinones : Compounds structurally related to the specified chemical have been synthesized for potential applications in agrochemicals or medicinal compounds. A method involved the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol, producing 5-methoxylated 3-pyrrolin-2-ones (Ghelfi et al., 2003).

  • Catalytic Synthesis of Fulvenes : A study described the pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene in methanol/water mixtures, leading to fulvenes. This reaction showcases the versatility of pyrrolidine in facilitating diverse organic transformations (Coşkun & Erden, 2011).

  • Crystal Structure Analysis : The crystal structure of a compound containing the pyrrolidine unit, demonstrating interactions like hydrogen bonding and π–π interactions, provides insights into the molecular arrangements and potential reactivity patterns (Dayananda et al., 2012).

Application in Organic Synthesis

  • Multicomponent Reactions : Research into multicomponent reactions involving l-proline, isatins, and alkyl propiolates in methanol led to unique polyheterocyclic compounds. These findings highlight the synthetic utility of pyrrolidinyl moieties in constructing complex molecular architectures (Cao et al., 2019).

  • Cyclopalladation of Pyrrolidine Derivatives : A study on the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine highlighted the formation of complexes through ortho C—H activation, showcasing the potential of pyrrolidine derivatives in coordination chemistry and catalysis (Nojima et al., 1996).

Mechanism of Action

The compound exhibits nonlinear optical properties, which have been gaining considerable interest due to their wide range of applications such as optical computing, optical communication, optical telecommunication and frequency generation . The nonlinearity exhibited by these crystals is used to study the optical limiting behaviour .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)10(14)12-4-3-7(5-12)6-13/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUXTNLSUDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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